molecular formula C9H14N2O2S B2717767 tert-Butyl 2-(2-aminothiazol-5-yl)acetate CAS No. 2248345-60-8

tert-Butyl 2-(2-aminothiazol-5-yl)acetate

Cat. No. B2717767
CAS RN: 2248345-60-8
M. Wt: 214.28
InChI Key: NOQSDVONAGPPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(2-aminothiazol-5-yl)acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C11H16N2O2S, and is a derivative of thiazole. In

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminothiazol-5-yl)acetate involves the inhibition of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter cellular processes such as gene expression, protein degradation, and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl 2-(2-aminothiazol-5-yl)acetate have been studied in vitro and in vivo. One study found that this compound can induce apoptosis, or programmed cell death, in cancer cells. Another study found that tert-Butyl 2-(2-aminothiazol-5-yl)acetate can reduce inflammation in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl 2-(2-aminothiazol-5-yl)acetate in lab experiments include its high yield synthesis method and its potential therapeutic applications. However, the limitations of using this compound include its cytotoxicity and potential off-target effects.

Future Directions

There are many potential future directions for the study of tert-Butyl 2-(2-aminothiazol-5-yl)acetate. One direction is to further explore its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its effects on other cellular processes and pathways. Additionally, the development of more selective inhibitors of HDAC6 could lead to the development of safer and more effective therapeutics.

Synthesis Methods

The synthesis of tert-Butyl 2-(2-aminothiazol-5-yl)acetate has been described in the literature. One method involves the reaction of tert-butyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. This reaction yields tert-Butyl 2-(2-aminothiazol-5-yl)acetate as a white solid with a high yield.

Scientific Research Applications

Tert-Butyl 2-(2-aminothiazol-5-yl)acetate has been studied for its potential applications in scientific research. One study found that this compound can inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

tert-butyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-11-8(10)14-6/h5H,4H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQSDVONAGPPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-aminothiazol-5-yl)acetate

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